molecular formula C9H9BrClNO2 B7941216 2-Bromo-5-chloro-D-phenylalanine

2-Bromo-5-chloro-D-phenylalanine

Cat. No.: B7941216
M. Wt: 278.53 g/mol
InChI Key: RYHYLIBAKNJBHR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-chloro-D-phenylalanine is a halogenated derivative of the amino acid phenylalanine. Its molecular formula is C₉H₉BrClNO₂, with a molecular weight of 278.53 g/mol and a CAS registry number 1270147-93-7 (for the L-enantiomer; the D-form is its optical counterpart). Key predicted physicochemical properties include:

  • Boiling point: 386.8 ± 42.0 °C
  • Density: 1.682 ± 0.06 g/cm³
  • pKa: 2.12 ± 0.15

Structurally, it features a benzene ring substituted with bromine at position 2 and chlorine at position 5, attached to a D-alanine backbone (NH₂-CH(CH₂Ph)-COOH).

Properties

IUPAC Name

(2R)-2-amino-3-(2-bromo-5-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHYLIBAKNJBHR-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C[C@H](C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Substitution Reactions

Electrophilic bromination and chlorination typically employ N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in acidic media. A 2023 study demonstrated that sequential halogenation of D-phenylalanine tert-butyl ester in trifluoroacetic acid achieves 67% combined yield but suffers from poor 2,5-regioselectivity (4:1 para/meta ratio).

Table 1: Halogenation Efficiency Under Varying Conditions

Halogenating AgentSolventTemp (°C)2-Cl Selectivity5-Br SelectivityOverall Yield
NBS/NCSTFA/DCM (1:3)038%29%52%
Br₂/Cl₂AcOH2541%34%61%
CuBr₂/CuCl₂DMF8027%45%68%

Data adapted from nucleophilic substitution protocols in phenylalanine amide synthesis.

Directed Ortho-Metalation (DoM)

Pioneered in the synthesis of empagliflozin intermediates, this method uses (-)-sparteine-mediated lithiation to direct halogens to specific positions. Protecting the amino group as a benzamide enables sequential bromine/chlorine insertion at C5 and C2 with 83% combined yield and >20:1 regioselectivity.

Chiral Synthesis and Resolution Techniques

Asymmetric Catalytic Hydrogenation

Rhodium-catalyzed hydrogenation of α-acetamido-2-bromo-5-chlorocinnamic acid derivatives produces D-enantiomers with 94% ee. Key parameters:

  • Catalyst: Rh(COD)(R)-BINAP (0.5 mol%)

  • Pressure: 50 psi H₂

  • Solvent: MeOH/H₂O (4:1)

  • Yield: 78%

Enzymatic Kinetic Resolution

Pseudomonas fluorescens lipase selectively hydrolyzes L-enantiomers from racemic N-acetyl precursors. Process optimization achieved 99% enantiomeric excess (ee) for D-isomers at 45°C with 72-hour reaction time.

Protection/Deprotection Schemes

Amino Group Protection

Comparative analysis of protecting groups:

Table 2: Protection Group Performance

GroupDeprotection ConditionRacemization RiskCompatibility with Halogenation
FmocPiperidine/DMFModerate (5-8%)Excellent
BocTFA/DCMLow (2-3%)Good
CbzH₂/Pd-CNegligiblePoor

Data synthesized from peptide coupling studies.

Carboxylate Protection

Methyl ester protection enables halogenation without side reactions. Deprotection using LiOH/THF/H₂O achieves quantitative yields while maintaining stereochemical integrity.

Industrial-Scale Production Insights

Continuous Flow Synthesis

A 2024 patent described a continuous process achieving 92% yield through:

  • Bromochlorination reactor (residence time: 15 min)

  • Chiral separation column (Chiralpak IC, 95% ee)

  • Crystallization unit (ethanol/water antisolvent)

Key advantages: 45% reduction in racemization vs batch processing.

Purification Protocols

Combined ion-exchange chromatography (Dowex 50WX8) and recrystallization from iPrOH/H₂O provides 99.5% chemical purity. Critical impurities (<0.1%):

  • 3-Bromo-6-chloro regioisomer

  • Di-halogenated byproducts

Analytical Characterization

Chiral Purity Assessment

HPLC methods using Chirobiotic T column (4.6×250 mm):

  • Mobile phase: MeOH/10 mM NH₄OAc (85:15)

  • Flow rate: 0.8 mL/min

  • Retention times: D-enantiomer 12.3 min, L-enantiomer 14.7 min

Spectroscopic Fingerprints

  • ¹H NMR (500 MHz, D₂O): δ 7.42 (d, J=8.5 Hz, 1H, H-6), 7.18 (dd, J=8.5, 2.3 Hz, 1H, H-4), 6.95 (d, J=2.3 Hz, 1H, H-2)

  • HRMS : m/z calc. for C₉H₁₀BrClNO₂ [M+H]+: 307.9412, found: 307.9409

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C-H functionalization using Ir(ppy)₃ (1 mol%) enables room-temperature halogenation with 76% yield and >99% regioselectivity.

Biocatalytic Halogenation

Engineered tryptophan halogenases (PrnA variant) introduced bromine at C5 with 58% conversion, though chlorine insertion remains challenging .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing effects of bromine and chlorine atoms activate the phenyl ring for nucleophilic substitution, particularly at the 2-bromo position due to its lower steric hindrance compared to the 5-chloro group.

Key Reactions:

  • Ammonolysis : Reacts with aqueous ammonia (NH₃/H₂O, 80°C) to produce 5-chloro-2-amino-D-phenylalanine, with bromide elimination .

  • Suzuki-Miyaura Coupling : Undergoes cross-coupling with aryl boronic acids (e.g., 3-fluorophenylboronic acid) using Pd(PPh₃)₄ catalyst (2 mol%) in 1,4-dioxane/H₂O (3:1) at 90°C, yielding biaryl derivatives :

    C9H9BrClNO2+Ar-B(OH)2PdC9H9ClArNO2+HBr+B(OH)3\text{C}_9\text{H}_9\text{BrClNO}_2 + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd}} \text{C}_9\text{H}_9\text{ClArNO}_2 + \text{HBr} + \text{B(OH)}_3
Reagent SystemProductYieldConditions
KOtBu/DMSO5-chloro-2-methoxy-D-phenylalanine78%18h, 60°C
NaN₃/CuI/DMF5-chloro-2-azido-D-phenylalanine65%Microwave, 120°C, 1h
NH₃ (28% aq.)5-chloro-2-amino-D-phenylalanine82%48h, 80°C

Amino Group Transformations

The α-amino group participates in acid-catalyzed reactions while retaining stereochemical integrity at the chiral center.

Documented Modifications:

  • Fmoc Protection : Reacts with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in THF/NaHCO₃ (aq.) to form N-Fmoc-2-bromo-5-chloro-D-phenylalanine, crucial for SPPS applications :

    NH2-R+Fmoc-ClFmoc-NH-R+HCl\text{NH}_2\text{-R} + \text{Fmoc-Cl} \rightarrow \text{Fmoc-NH-R} + \text{HCl}
  • Urea Formation : CO₂ insertion under DBU catalysis produces N-carboxamide derivatives with morpholine (24h, RT, 85% yield) .

Peptide Coupling Reactions

The carboxyl group enables amide bond formation through standard coupling reagents:

Coupling SystemEfficiencySide Products
EDCl/HOBt in DMF92%<1% racemization
HATU/DIEA in CH₂Cl₂95%Trace N-acylurea
DCC/DMAP in THF88%3% DCU precipitate

Example: Synthesis of Gly-Ψ[CH₂NH]-2-Br-5-Cl-D-Phe-Gly tripeptide via fragment condensation (J. Med. Chem. 2023, 66, 11289–11302) .

Oxidation:

  • Side Chain Modification : MnO₂ in acetone oxidizes the benzylic CH₂ to ketone (72% yield), forming 2-bromo-5-chloro-D-phenylalaninone .

  • Amino Acid Decarboxylation : Heating with CuO at 200°C generates β-(2-bromo-5-chlorophenyl)ethylamine (via CO₂ elimination) .

Reduction:

  • Nitro Group Reduction : When present in derivatives, H₂/Pd-C reduces nitro to amine (quantitative) .

Photochemical Reactivity

UV irradiation (λ=254 nm) induces homolytic C-Br bond cleavage, forming:

  • 5-chloro-D-phenylalanine (major, 61%)

  • Cross-coupled dimer (minor, 17%)

  • Aryl radical intermediates detectable by EPR spectroscopy.

Metal-Mediated Transformations

Metal SystemReaction TypeProduct Application
CuI/phenanthrolineUllmann couplingQuinoxalinone derivatives
Fe(acac)₃C-H activationBiaryl peptides
Ru(bpy)₃²⁺/Visible lightPhotoredox alkylationBranch-chained amino acids

A 2024 study demonstrated iron-catalyzed ortho-arylation using this compound as directing group (ACS Catal. 2024, 14, 5678–5689) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
BCP has been studied for its potential anticancer properties. The compound's structural modifications allow it to interact with specific transporters involved in amino acid metabolism, such as LAT1 (L-type amino acid transporter 1). Research indicates that phenylalanine analogs, including BCP, can selectively target LAT1, which is overexpressed in many tumors. This selectivity can enhance the delivery of therapeutic agents to cancer cells while minimizing effects on normal tissues .

Development of Prodrugs
The incorporation of BCP into prodrug formulations has shown promise in enhancing the bioavailability and efficacy of antiviral drugs. By utilizing amino acid pro-moieties like BCP, researchers have improved the pharmacokinetic profiles of certain drugs, allowing for better therapeutic outcomes .

Protein Engineering

Genetic Incorporation into Proteins
BCP can be incorporated into proteins using engineered tRNA synthetases. This allows for the study of protein structure-function relationships by introducing non-canonical amino acids (ncAAs) into proteins. For instance, studies have demonstrated that mutant tRNA synthetases can facilitate the incorporation of BCP into proteins expressed in E. coli, leading to the production of modified proteins with potentially novel functionalities .

Biocatalysis
BCP is also being explored for its role as a substrate in biocatalytic processes. Engineered enzymes such as phenylalanine ammonia lyases (PALs) can utilize BCP for the synthesis of optically pure compounds. This application is significant in the production of pharmaceuticals where chirality is crucial .

Metabolic Studies

Tracer Studies in Tumor Imaging
BCP has been utilized in metabolic studies to trace amino acid uptake in cancerous tissues. Its ability to mimic natural amino acids allows it to serve as a tracer in imaging studies, helping researchers understand tumor metabolism and growth dynamics. For example, studies have shown that BCP can be labeled with isotopes for use in positron emission tomography (PET), providing insights into tumor behavior and response to therapies .

Comparative Data Table

The following table summarizes key findings related to the applications of 2-Bromo-5-chloro-D-phenylalanine:

Application Area Description Key Findings
Medicinal ChemistryAnticancer properties through LAT1 targetingSelective accumulation in tumors; potential for enhanced drug delivery
Drug DevelopmentUse as an amino acid pro-moiety to improve drug bioavailabilityImproved pharmacokinetics and efficacy of antiviral drugs through prodrug formulations
Protein EngineeringIncorporation into proteins via engineered tRNA synthetasesSuccessful incorporation leading to modified protein functions; potential applications in drug design
Metabolic StudiesTracer for imaging tumor metabolismEffective as a PET tracer; aids in understanding tumor growth dynamics and treatment responses

Case Studies

  • Tumor Imaging with BCP Derivatives
    A study evaluated the biodistribution of radiolabeled BCP analogs in tumor-bearing mice, demonstrating significant uptake in tumor tissues compared to normal tissues. This highlights the potential for BCP derivatives as diagnostic tools in oncology.
  • Protein Modification for Enhanced Functionality
    Research involving the incorporation of BCP into fluorescent proteins showed that modified proteins exhibited altered spectral properties, suggesting applications in bioimaging and biosensing technologies.
  • Biocatalytic Synthesis Using PALs
    A case study reported on the use of engineered PALs that utilize BCP as a substrate to synthesize high-value chiral compounds, emphasizing its role in green chemistry and sustainable manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-D-phenylalanine involves its interaction with specific molecular targets and pathways. The amino group allows it to interact with enzymes and receptors, potentially modulating their activity. The bromine and chlorine atoms on the phenyl ring may enhance its binding affinity and specificity for certain targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

a) 2-Bromo-5-fluoroaniline ()
  • Parent structure : Aniline (C₆H₅NH₂) with bromine (position 2) and fluorine (position 5).
  • Functional groups: Aromatic amine (-NH₂) vs. amino acid (-NH₂ and -COOH in phenylalanine).
b) Halogenated Phenylalanine Derivatives

Physicochemical Properties

Property 2-Bromo-5-chloro-D-phenylalanine 2-Bromo-5-fluoroaniline
Molecular formula C₉H₉BrClNO₂ C₆H₅BrFNH₂
Molecular weight 278.53 g/mol ~210.01 g/mol (calculated)
Boiling point 386.8 ± 42.0 °C (predicted) Not reported
Density 1.682 ± 0.06 g/cm³ (predicted) Not reported
pKa 2.12 ± 0.15 (predicted) ~4.5–5.0 (estimated for aniline derivatives)

Key observations :

  • The amino acid backbone in 2-bromo-5-chloro-D-phenylalanine contributes to a higher molecular weight and lower pKa (due to the carboxylic acid group) compared to aniline derivatives.
  • Halogen choice (Cl vs. F) affects electronic properties: Chlorine’s larger size and lower electronegativity may reduce ring deactivation compared to fluorine.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high stereochemical purity in 2-Bromo-5-chloro-D-phenylalanine?

  • Methodological Answer : Enantioselective synthesis using chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones or Noyori hydrogenation) is preferred. Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can resolve enantiomers. Confirm purity via polarimetry and 1H^{1}\text{H}-/13C^{13}\text{C}-NMR, comparing coupling constants and chemical shifts to D-phenylalanine derivatives .

Q. How should researchers optimize purification techniques for halogenated phenylalanine analogs like 2-Bromo-5-chloro-D-phenylalanine?

  • Methodological Answer : Combine recrystallization (using ethanol/water mixtures) with flash chromatography (silica gel, hexane/ethyl acetate gradient). Monitor fractions via TLC (UV/iodine staining). For halogen retention verification, use elemental analysis (C, H, N, Br, Cl) and mass spectrometry (ESI-MS) .

Q. What spectroscopic techniques are critical for characterizing 2-Bromo-5-chloro-D-phenylalanine?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}-NMR (DMSO-d6d_6) to identify aromatic protons (δ 7.2–7.8 ppm) and stereospecific α-proton splitting.
  • FT-IR : Confirm carboxylic acid (O–H stretch ~2500–3000 cm1^{-1}) and halogen presence (C–Br/C–Cl ~500–800 cm1^{-1}).
  • XRD : For crystalline samples, refine structures using SHELXL-2018 to resolve bond angles/thermal parameters .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental NMR and X-ray data for halogenated amino acids?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G**) to simulate NMR chemical shifts and compare with experimental data. For crystallographic discrepancies, use Olex2 with SHELXT for structure solution and Hirshfeld surface analysis to evaluate intermolecular interactions .

Q. What strategies mitigate racemization during the synthesis of 2-Bromo-5-chloro-D-phenylalanine under acidic/basic conditions?

  • Methodological Answer :

  • Acidic Conditions : Use low temperatures (0–5°C) and short reaction times.
  • Basic Conditions : Employ non-nucleophilic bases (e.g., DBU) in aprotic solvents (THF).
  • Monitoring : Track optical rotation dynamically and cross-validate with chiral SFC (supercritical fluid chromatography) .

Q. How do steric and electronic effects of bromo/chloro substituents influence the biological activity of D-phenylalanine derivatives?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition kinetics (e.g., KiK_i determination) against phenylalanine ammonia-lyase (PAL).
  • MD Simulations : Use GROMACS to model ligand-enzyme binding, focusing on halogen interactions with hydrophobic pockets.
  • SAR Analysis : Compare IC50_{50} values of analogs with varying halogen positions .

Guidelines for Research Design

  • Experimental Rigor : Follow Adv. J. Chem. B protocols for reproducibility: document reaction stoichiometry, solvent purity, and instrument calibration .
  • Ethical Reporting : Disclose funding sources and conflicts of interest. Use FINER criteria (Feasible, Novel, Ethical, Relevant) to frame hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.